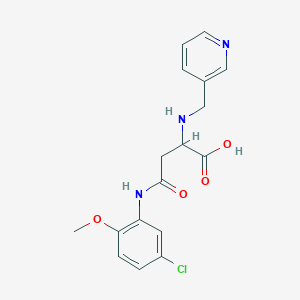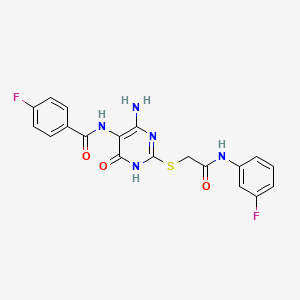![molecular formula C9H8N2O B2475849 1-(Pyrazolo[1,5-a]pyridin-3-yl)éthanone CAS No. 59942-95-9](/img/structure/B2475849.png)
1-(Pyrazolo[1,5-a]pyridin-3-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is a chemical compound with the CAS Number: 59942-95-9 . It has a molecular weight of 160.18 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogues, has been achieved through an effective synthesis convention . This involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis
The InChI code for 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is 1S/C9H8N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-6H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Physical and Chemical Properties Analysis
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Composés pharmacologiquement actifs
La sous-unité pyrazolo[1,5-a]pyridine apparaît dans des composés présentant un large éventail d'activités biologiques . Elle est utilisée dans la synthèse de pyridazinones 6-(pyrazolo[1,5-a]pyridin-3-yl) pharmacologiquement actives .
Antimétabolites dans les réactions biochimiques des purines
Les pyrazolo[1,5-a]pyrimidines sont des analogues des purines et possèdent des propriétés précieuses comme antimétabolites dans l'activité biochimique des purines .
Activité antitrypanosomique
Cette classe de composés a suscité un large intérêt pharmaceutique en raison de son activité antitrypanosomique .
Activité antischistosomique
Les pyrazolo[1,5-a]pyrimidines présentent également une activité antischistosomique .
Inhibiteurs de la HMG-CoA réductase
Ils sont utilisés comme inhibiteurs de la HMG-CoA réductase .
Inhibiteurs sélectifs de la COX-2
Les pyrazolo[1,5-a]pyrimidines sont utilisées comme inhibiteurs sélectifs de la COX-2 .
Inhibiteurs de la phosphodiestérase de l'AMP
Ils sont utilisés comme inhibiteurs de la phosphodiestérase de l'AMP .
Inhibiteurs de la kinase KDR
Les pyrazolo[1,5-a]pyrimidines sont utilisées comme inhibiteurs de la kinase KDR .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
A structurally similar compound, 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1h-pyrazolo[3,4-c]pyridazin-3-amine, has been reported to target the mitogen-activated protein kinase 1 (mapk1) in humans .
Mode of Action
It is likely that it interacts with its target protein in a manner similar to other pyrazolo[1,5-a]pyridine derivatives, which are known to bind to their target proteins and modulate their activity .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to act as antimetabolites in purine biochemical reactions . They have attracted pharmaceutical interest due to their antitrypanosomal activity .
Result of Action
Related compounds have shown significant inhibitory activity in cell proliferation assays .
Analyse Biochimique
Biochemical Properties
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is known to interact with various enzymes, proteins, and other biomolecules. It has beneficial properties as antimetabolites in purine biochemical reactions . It is also known to interact with pyridine N-imine, a key component in many biochemical reactions .
Cellular Effects
Related compounds, such as pyrazolotriazines, have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Molecular Mechanism
It is known that the compound interacts with pyridine N-imine, leading to the formation of pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Temporal Effects in Laboratory Settings
Related compounds have shown tunable photophysical properties, suggesting potential changes in the effects of this compound over time .
Metabolic Pathways
Related compounds, such as pyrazolo[5,1-c][1,2,4]triazines, may act as metabolites, suggesting potential involvement in various metabolic pathways .
Propriétés
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFXTDZTIWAORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride](/img/structure/B2475769.png)
![6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)
![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2475771.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2475772.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2475773.png)
![5-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2475775.png)
![3,4-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2475776.png)
![(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475777.png)
![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)
![(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2475780.png)
![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)


